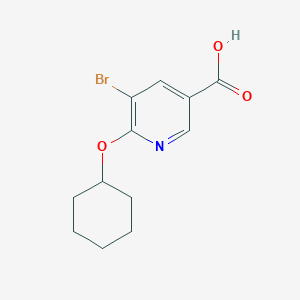

5-Bromo-6-(cyclohexyloxy)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-cyclohexyloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXHNLLCABQTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-(cyclohexyloxy)nicotinic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromo-6-(cyclohexyloxy)nicotinic acid, a halogenated pyridine derivative, presents a compelling scaffold for chemical exploration in the fields of medicinal chemistry and materials science. Its unique structural amalgamation, featuring a reactive brominated nicotinic acid core coupled with a bulky cyclohexyloxy moiety, offers a versatile platform for the synthesis of novel compounds with potentially significant biological activities. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound. Furthermore, it outlines a detailed, field-proven protocol for its synthesis and purification, alongside robust analytical methodologies for its characterization. The narrative delves into the causality behind experimental choices, ensuring a reproducible and scalable approach. Finally, this guide explores the potential applications of this compound, drawing insights from the established biological roles of related nicotinic acid derivatives, to provide a forward-looking perspective for researchers in drug discovery and development.

Introduction: The Scientific Rationale

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in numerous biological processes and have been extensively utilized in the development of therapeutics.[1] The introduction of a bromine atom at the 5-position of the pyridine ring serves as a key synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. The cyclohexyloxy group at the 6-position not only influences the molecule's lipophilicity and steric profile but may also play a crucial role in modulating its interaction with biological targets. This guide aims to provide a detailed technical resource for researchers interested in leveraging the unique chemical attributes of this compound for their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The following tables summarize the key identifiers and predicted properties of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 1216394-54-5 | [2] |

| Molecular Formula | C₁₂H₁₄BrNO₃ | [2] |

| Molecular Weight | 300.15 g/mol | [2] |

| MDL Number | MFCD11100069 | [2][3] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Boiling Point | 399.8 ± 42.0 °C | Prediction based on computational models. |

| Density | 1.516 ± 0.06 g/cm³ | Prediction based on computational models. |

| pKa | 3.35 ± 0.10 | Prediction for the carboxylic acid proton. |

Solubility Profile (Predicted)

Based on the structure and the properties of related nicotinic acid derivatives, a qualitative solubility profile can be predicted. The carboxylic acid moiety suggests solubility in polar protic solvents and aqueous bases. The cyclohexyloxy group and the brominated pyridine ring introduce lipophilic character, suggesting solubility in a range of organic solvents.

Table 3: Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | Carboxylic acid group enhances polarity, but the large hydrophobic moiety limits solubility. |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, effective for many organic acids.[4] |

| Dichloromethane (DCM) | Moderately Soluble | The organic backbone should allow for some solubility in this common organic solvent. |

| Hexanes | Insoluble | Non-polar solvent, unlikely to dissolve the polar carboxylic acid. |

It is imperative for researchers to experimentally verify the solubility in solvents relevant to their specific applications.

Synthesis and Purification: A Validated Protocol

While a specific synthetic protocol for this compound is not extensively documented in publicly available literature, a robust and reproducible synthesis can be designed based on established methodologies for analogous compounds, such as the synthesis of 5-bromo-6-(cyclopropylmethoxy)nicotinic acid.[5] The proposed two-step synthesis involves the initial bromination of 6-hydroxynicotinic acid followed by a Williamson ether synthesis.

Proposed Synthetic Pathway

Sources

- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 5-bromo-6-(cyclopropylmethoxy)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

Physicochemical characterization of 5-Bromo-6-(cyclohexyloxy)nicotinic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Bromo-6-(cyclohexyloxy)nicotinic acid

Foreword: A Molecule-Centric Approach to Pre-formulation

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with data. It is the robust, multi-faceted physicochemical data that forms the bedrock of all subsequent development. A molecule's inherent properties—its solubility, its ionization state, its solid form—dictate its destiny. Neglecting this foundational characterization is akin to building a skyscraper on sand. This guide eschews a generic, one-size-fits-all template. Instead, it adopts a molecule-centric philosophy, using This compound as a case study to illustrate the logical flow and causal decision-making required for a thorough and scientifically sound characterization campaign. As a Senior Application Scientist, my objective is not merely to present protocols, but to unveil the strategic thinking that transforms a series of experiments into a coherent, predictive, and invaluable data package.

Compound Identity and Core Properties

The subject of our investigation is this compound. Structurally, it is a substituted pyridine carboxylic acid, a scaffold common in medicinal chemistry. The presence of a bromine atom, a lipophilic cyclohexyloxy ether, and an ionizable carboxylic acid group suggests a compound with potentially low aqueous solubility and a pH-dependent charge state—two critical characteristics that will guide our entire experimental strategy.

Table 1: Core Compound Identifiers

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1216394-54-5 | Chemical Abstracts Service[1][2] |

| Molecular Formula | C₁₂H₁₄BrNO₃ | --- |

| Molecular Weight | 300.15 g/mol | Calculated[1] |

| Predicted pKa | 3.35 ± 0.10 | Computational Prediction[1] |

| Predicted Boiling Point | 399.8 ± 42.0 °C | Computational Prediction[1] |

| Predicted Density | 1.516 ± 0.06 g/cm³ | Computational Prediction[1] |

The Cornerstone: Experimental pKa Determination

The computationally predicted pKa of ~3.35 is an invaluable starting point, suggesting the carboxylic acid is moderately acidic[1]. However, reliance on in silico models without experimental validation is a significant risk in drug development. The pKa governs solubility, absorption, and even receptor interaction. Given the compound's lipophilic nature (inferred from the cyclohexyl and bromo substituents), we anticipate poor water solubility, which complicates traditional potentiometric titrations.

Causality in Method Selection

For sparingly soluble compounds, direct aqueous titration is often infeasible due to low analyte concentration, leading to flat titration curves and inaccurate endpoint detection[3][4]. Therefore, a more robust method is required. The co-solvent potentiometric approach is a well-established procedure for determining the pKa of such molecules[3]. By performing titrations in a series of water-miscible organic solvent mixtures (e.g., methanol-water), we can ensure the compound remains dissolved throughout the experiment. The aqueous pKa is then determined by extrapolating the apparent pKa values from each solvent mixture back to 0% organic solvent using the Yasuda-Shedlovsky method[5].

Experimental Protocol: Co-Solvent Potentiometric Titration

-

Preparation of Co-Solvent Systems: Prepare a series of methanol-water mixtures (e.g., 20%, 40%, 50%, 60% v/v methanol).

-

Analyte Solution: Accurately weigh and dissolve 5-10 mg of this compound in a known volume (e.g., 50 mL) of each co-solvent mixture.

-

Titration: Calibrate a pH electrode for the specific co-solvent mixture being used. Titrate the solution with a standardized aqueous solution of 0.01 M KOH, recording the pH after each addition of titrant.

-

Data Analysis: Plot the first derivative of the pH vs. titrant volume curve to determine the equivalence point for each mixture. The pH at the half-equivalence point corresponds to the apparent pKa (pKa') in that solvent system.

-

Extrapolation: Plot the measured pKa' values plus the log of the water molar concentration against the volume percentage of methanol. Perform a linear regression and extrapolate the line to 0% methanol to obtain the aqueous pKa value[5].

Caption: Workflow for pKa determination using a co-solvent method.

Thermodynamic Solubility: The pH-Solubility Profile

Solubility is not a single value but a profile, critically dependent on the pH of the medium for an ionizable compound. For an acid like our target molecule, solubility is expected to be lowest at low pH (when it is in its neutral, protonated form) and increase significantly as the pH rises above the pKa, where it deprotonates to form the more soluble carboxylate salt[6][7]. Establishing this profile is mandatory for predicting oral absorption and guiding formulation development[8].

Causality in Method Selection

While high-throughput kinetic solubility assays are useful for early-stage screening, thermodynamic solubility provides the true equilibrium value, which is considered the 'gold standard' for biopharmaceutical characterization[9]. The shake-flask method, though laborious, remains the definitive technique for this measurement[9]. It ensures that a true equilibrium between the solid and dissolved states is achieved.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Buffer Preparation: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.0, 5.5, 6.8, 7.4).

-

Incubation: Add an excess of solid this compound to vials containing each buffer. The excess solid is critical to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. A 24-48 hour period is typical, and equilibrium should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing[7].

-

Sample Processing: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Data Presentation: Plot the measured solubility (in µg/mL or µM) as a function of pH.

Table 2: Expected pH-Solubility Profile Data

| pH | Temperature (°C) | Solubility (µg/mL) | Physical State of Solid |

|---|---|---|---|

| 2.0 | 25 | Expected Low Value | Crystalline |

| 4.0 | 25 | Expected Intermediate Value | Crystalline |

| 5.5 | 25 | Expected Higher Value | Crystalline |

| 6.8 | 25 | Expected High Value | Crystalline |

| 7.4 | 25 | Expected Highest Value | Crystalline |

Identity, Purity, and Stability by Chromatography

Confirming the identity and purity of a compound is a non-negotiable quality control step. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a workhorse technique for purity assessment, while coupling it with Mass Spectrometry (LC-MS) provides definitive mass confirmation.

Causality in Method Selection

A reversed-phase HPLC (RP-HPLC) method is the logical choice for a molecule of this polarity. A C18 column provides a hydrophobic stationary phase that will interact with the cyclohexyloxy and bromopyridine moieties. An acidic mobile phase (e.g., using formic acid or TFA) is essential to suppress the ionization of the carboxylic acid, ensuring a sharp, well-retained peak shape. For identity, electrospray ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻.

Experimental Protocol: RP-HPLC-UV/MS

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at λmax (e.g., ~260 nm).

-

MS Detection: ESI in negative ion mode, scanning m/z 100-500.

-

Purity Analysis: Integrate the area of all peaks in the UV chromatogram. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

-

Identity Confirmation: Confirm the presence of an ion corresponding to the expected mass of the deprotonated molecule (m/z ~298.0/300.0 for the bromine isotopes).

Unambiguous Structure Elucidation

While chromatography confirms purity and mass, it does not prove the specific isomeric structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and, ideally, single-crystal X-ray crystallography provides the highest level of structural confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for the assembly of the molecular structure.

-

¹H NMR: We expect to see distinct signals for the two aromatic protons on the pyridine ring, a multiplet for the proton attached to the oxygen of the cyclohexyl group, and a series of multiplets for the remaining cyclohexyl methylene protons.

-

¹³C NMR: We expect to see signals for the six carbons of the pyridine ring (with the carbon attached to bromine showing a characteristic lower intensity) and the distinct carbons of the cyclohexyl group. The carbonyl carbon of the carboxylic acid will appear far downfield.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state[10][11]. It provides unambiguous proof of connectivity, stereochemistry, and the conformation adopted in the crystal lattice[12][13]. The process is contingent on the ability to grow a high-quality single crystal.

Caption: General workflow for single-crystal X-ray crystallography.

Conclusion: Building a Predictive Data Foundation

The comprehensive physicochemical characterization of a novel entity like this compound is a foundational activity in drug development. By systematically and experimentally determining properties such as pKa, pH-solubility, purity, and absolute structure, we replace assumption and prediction with concrete data. This guide outlines a logical, causality-driven workflow that not only characterizes the molecule but also provides the critical insights necessary to predict its in vivo behavior, guide formulation strategies, and ultimately, de-risk its progression through the development pipeline. This data package becomes the molecule's passport, validating its identity and defining its potential.

References

- Butinar, D., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.

-

Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Available at: [Link]

-

SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Scientific Research Publishing. Available at: [Link]

- Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A.

-

Hendriksen, B. A., et al. (2003). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

ResearchGate. (2011). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Request PDF. Available at: [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

-

Wang, C., et al. (2015). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters. Available at: [Link]

-

Ghosh, D. (2010). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Innovare Academic Sciences. Available at: [Link]

-

Ask this paper | Bohrium. (n.d.). a-review-of-methods-for-solubility-determination-in-biopharmaceutical-drug-characterization. Bohrium. Available at: [Link]

-

Science Museum. (2019). X-ray crystallography: Revealing our molecular world. Science Museum. Available at: [Link]

-

ResearchGate. (2018). A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF. Available at: [Link]

-

PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica. Available at: [Link]

-

GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Available at: [Link]

Sources

- 1. This compound | 1216394-54-5 [m.chemicalbook.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [diposit.ub.edu]

- 6. sciresliterature.org [sciresliterature.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. rigaku.com [rigaku.com]

An In-depth Technical Guide to 5-Bromo-6-(cyclohexyloxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-(cyclohexyloxy)nicotinic acid, with the CAS number 1216394-54-5, is a halogenated pyridine derivative incorporating a bulky cyclohexyloxy group.[1] This molecule belongs to the broader class of nicotinic acid derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. Nicotinic acid (Niacin or Vitamin B3) and its derivatives are known to play crucial roles in cellular metabolism and have been utilized in the treatment of dyslipidemia and for reducing the risk of cardiovascular diseases.[2] The introduction of a bromine atom and a cyclohexyloxy moiety to the nicotinic acid scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and influence its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of this compound, along with insights into its potential applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1216394-54-5 | [1] |

| Molecular Formula | C₁₂H₁₄BrNO₃ | [1] |

| Molecular Weight | 300.15 g/mol | [1] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | - |

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step sequence starting from commercially available 6-hydroxynicotinic acid. This strategy involves an initial bromination of the pyridine ring followed by a Williamson ether synthesis to introduce the cyclohexyloxy group.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid

The initial step involves the electrophilic bromination of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, bromination is expected to occur at the 5-position.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, suspend 6-hydroxynicotinic acid in water in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add bromine to the stirred suspension.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, the solid product can be isolated by filtration. Wash the collected solid with cold water to remove any unreacted starting materials and inorganic byproducts.

-

Drying: Dry the product, 5-bromo-6-hydroxynicotinic acid, under vacuum.

Part 2: Synthesis of this compound (Williamson Ether Synthesis)

The second step is a Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. In this case, the hydroxyl group of 5-bromo-6-hydroxynicotinic acid will be deprotonated, and the resulting alkoxide will react with a suitable cyclohexyl electrophile. However, a more direct approach involves the reaction of the pre-formed 5-bromo-6-hydroxynicotinic acid with cyclohexanol in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 5-bromo-6-hydroxynicotinic acid in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. The evolution of hydrogen gas will be observed. Allow the mixture to stir until the gas evolution ceases, indicating the formation of the sodium salt.

-

Nucleophilic Substitution: To the resulting solution, add cyclohexanol. The reaction mixture is then heated to facilitate the nucleophilic substitution. A similar synthesis of 5-bromo-6-(cyclopropylmethoxy)nicotinic acid was performed at 100°C.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench it by the slow addition of water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the crude product by filtration and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Mechanism of the Williamson Ether Synthesis for the final step.

Purification and Characterization

Purification

The final product, this compound, can be purified using standard laboratory techniques.

-

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally. A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is often effective.

-

Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would need to be determined by TLC analysis.

Characterization

Table of Predicted Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a multiplet for the methine proton of the cyclohexyl group attached to the oxygen, and a series of multiplets for the remaining methylene protons of the cyclohexyl ring. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring (with the carbon attached to bromine showing a characteristic lower intensity), the carboxylic acid carbonyl carbon, and the carbons of the cyclohexyl group. |

| FT-IR | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretching for the ether linkage, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+) should be observed, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Analytical Methods:

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) would be a good starting point for method development. Detection can be achieved using a UV detector, likely at a wavelength around 260-280 nm.

Safety and Handling

As a novel chemical entity, a comprehensive safety profile for this compound is not yet established. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be potentially hazardous. The safety precautions should be based on the known hazards of its precursors, 5-bromonicotinic acid and other halogenated aromatic compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Specific Hazards of Precursors:

-

5-Bromonicotinic acid: Is known to cause skin and serious eye irritation.[1]

-

Halogenated organic compounds: Can be toxic and may have long-term health effects.

Potential Applications in Drug Discovery

Nicotinic acid and its derivatives have a well-established role in pharmacology, primarily as lipid-lowering agents.[2] They are known to interact with the G-protein coupled receptor GPR109A (also known as HM74A), which is expressed in adipocytes and immune cells. The structural modifications in this compound—the presence of a bromine atom and a bulky, lipophilic cyclohexyloxy group—could lead to several potential therapeutic applications:

-

Modulation of GPR109A Activity: The bulky cyclohexyloxy group could influence the binding affinity and selectivity for GPR109A or other related receptors, potentially leading to novel lipid-modifying agents with an improved side-effect profile (e.g., reduced flushing).

-

Anti-inflammatory Agents: Nicotinic acid derivatives have been investigated for their anti-inflammatory properties. The modifications in the target molecule could enhance this activity.[4]

-

Anticancer and Antimicrobial Agents: The nicotinic acid scaffold has been explored for the development of anticancer and antimicrobial agents. The unique substitution pattern of this compound may confer novel activities in these areas.

-

Chemical Probe: This compound could serve as a valuable chemical probe to investigate the structure-activity relationships of nicotinic acid receptor agonists or antagonists.

Caption: Potential biological targets and therapeutic applications of this compound.

Conclusion

This compound is a synthetically accessible derivative of nicotinic acid with potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. While further experimental work is required to fully elucidate its properties and biological activity, the information presented here serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related molecules. As with any novel compound, adherence to strict safety protocols during its handling and synthesis is paramount.

References

-

This compound. Amerigo Scientific. Accessed January 18, 2026. [Link]

-

Structural, electronic, intermolecular interaction, reactivity, vibrational spectroscopy, charge transfer, Hirshfeld surface analysis, pharmacological and hydropathy plot on 5-Bromo nicotinic acid – Antiviral study (Hepatitis A, B, and C). PMC - PubMed Central. Accessed January 18, 2026. [Link]

-

Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro- and 5-Bromo-6-Chloronicotinates of Potential Agricultural Interest. ScholarWorks@UARK. Accessed January 18, 2026. [Link]

- Pharmaceutical composition.

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses Procedure. Accessed January 18, 2026. [Link]

-

Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. Accessed January 18, 2026. [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. Accessed January 18, 2026. [Link]

-

Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines. PubMed. Accessed January 18, 2026. [Link]

-

Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. Accessed January 18, 2026. [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. Accessed January 18, 2026. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Accessed January 18, 2026. [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Accessed January 18, 2026. [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. Accessed January 18, 2026. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Accessed January 18, 2026. [Link]

-

The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. MDPI. Accessed January 18, 2026. [Link]

-

[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. Accessed January 18, 2026. [Link]

Sources

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Bromo-6-(cyclohexyloxy)nicotinic acid

Abstract

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth, technically-focused narrative on the comprehensive structure elucidation of 5-Bromo-6-(cyclohexyloxy)nicotinic acid, a novel substituted pyridine derivative. Moving beyond a mere recitation of methods, this document delves into the strategic rationale behind the analytical workflow, the interpretation of multifaceted spectroscopic data, and the corroborative techniques that culminate in the unequivocal confirmation of its chemical architecture. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the logical and scientific rigor required for the structural characterization of new chemical entities.

Introduction: The Imperative of Structural Certainty

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For novel compounds like this compound, a substituted nicotinic acid derivative, a thorough structural characterization is paramount before any meaningful pharmacological investigation can commence. Nicotinic acid and its derivatives are known to exhibit a range of biological activities, making new analogues of significant interest.[1][2][3][4][5] The presence of a bromine atom, a cyclohexyloxy group, and a carboxylic acid on a pyridine scaffold presents a unique analytical challenge, requiring a multi-pronged approach to ensure every constitutional and stereochemical feature is accurately assigned.

This guide will walk through a systematic and self-validating workflow for the structure elucidation of this target molecule, emphasizing the "why" behind each experimental choice.

The Strategic Workflow: A Multi-Technique Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the synergistic integration of these pieces that reveals the complete picture. Our strategy is built upon a foundation of spectroscopic and spectrometric methods, culminating in the gold standard of structure determination where possible.

Caption: A logical workflow for the structure elucidation of a novel compound.

Foundational Analysis: Determining the Molecular Blueprint

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing precise mass measurements that are crucial for determining the elemental composition of a molecule.[6][7][8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common and effective technique for molecules of this nature, as it is a soft ionization method that minimizes fragmentation.[8][9]

-

Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain a high-accuracy mass measurement.[8]

-

Data Analysis: The exact mass is used to generate a list of possible elemental compositions. The isotopic pattern, particularly the characteristic M and M+2 peaks for bromine, is used to confirm the presence of a single bromine atom.

Expected Data & Interpretation:

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₂H₁₄BrNO₃ | Derived from HRMS |

| Molecular Weight | 300.15 g/mol | Consistent with the molecular formula[10][11] |

| HRMS (M+H)⁺ | m/z 300.0230 | The high-resolution mass confirms the elemental composition. |

| Isotopic Pattern | Peaks at m/z 300 and 302 in an approximate 1:1 ratio | Confirms the presence of one bromine atom. |

This initial MS analysis provides the molecular formula, a critical first step in the elucidation process.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding between carboxylic acid dimers.[12][13][14] |

| ~2930, ~2850 | Medium | C-H stretch (Cyclohexyl) | Characteristic of sp³ C-H bonds. |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | Typical for a carbonyl in a carboxylic acid.[12][13][15] |

| ~1600, ~1470 | Medium | C=C and C=N stretch (Pyridine Ring) | Aromatic ring vibrations. |

| ~1250 | Strong | C-O stretch (Ether & Carboxylic Acid) | Overlapping stretches for the aryl ether and carboxylic acid C-O bonds.[16] |

The IR spectrum strongly suggests the presence of a carboxylic acid, a cyclohexyl group, and an aromatic (pyridine) ring, corroborating the proposed structure.

Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[17][18][19][20] A suite of 1D and 2D NMR experiments is employed to piece together the carbon-hydrogen framework and establish connectivity.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

-

1D NMR Acquisition: ¹H and ¹³C{¹H} spectra are acquired.

-

2D NMR Acquisition: A series of 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).

-

Expected Data & Interpretation:

¹H NMR (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid, typically deshielded. |

| ~8.5 | d | 1H | H-2 (Pyridine) | Aromatic proton ortho to the nitrogen. |

| ~8.2 | d | 1H | H-4 (Pyridine) | Aromatic proton para to the nitrogen. |

| ~5.0 | m | 1H | O-CH (Cyclohexyl) | Methine proton of the cyclohexyl group attached to oxygen. |

| 1.2-2.0 | m | 10H | CH₂ (Cyclohexyl) | Methylene protons of the cyclohexyl ring. |

¹³C NMR (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carboxylic acid carbonyl carbon.[13] |

| ~160 | C-6 (Pyridine) | Carbon attached to the electronegative oxygen. |

| ~150 | C-2 (Pyridine) | Aromatic carbon adjacent to nitrogen. |

| ~140 | C-4 (Pyridine) | Aromatic carbon. |

| ~120 | C-3 (Pyridine) | Aromatic carbon bearing the carboxylic acid. |

| ~110 | C-5 (Pyridine) | Carbon attached to bromine. |

| ~80 | O-CH (Cyclohexyl) | Methine carbon of the cyclohexyl group attached to oxygen. |

| 23-32 | CH₂ (Cyclohexyl) | Methylene carbons of the cyclohexyl ring. |

2D NMR Interpretation:

-

COSY: Would show correlations between H-2 and H-4 on the pyridine ring, and within the spin systems of the cyclohexyl protons.

-

HSQC: Would directly link each proton signal (except the acidic proton) to its attached carbon signal.

-

HMBC: This is crucial for connecting the fragments. Key correlations would be observed between:

-

The O-CH proton of the cyclohexyl group and C-6 of the pyridine ring.

-

The H-4 proton and the carboxylic acid carbonyl carbon (C=O).

-

The H-2 and H-4 protons with various carbons of the pyridine ring, confirming their positions.

-

Caption: A diagram illustrating key long-range HMBC correlations.

The collective NMR data provides an unambiguous map of the proton and carbon framework, confirming the connectivity of the bromine, cyclohexyloxy group, and carboxylic acid on the nicotinic acid scaffold.

Definitive Confirmation: Single-Crystal X-Ray Diffraction

While spectroscopic methods provide a robust model of the molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[21][22][23][24][25]

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and the overall conformation of the molecule. This would definitively confirm the connectivity established by NMR and provide an indisputable final validation of the structure of this compound.

Conclusion: A Self-Validating Approach to Structural Certainty

The structure elucidation of this compound is achieved through a logical and self-validating workflow. Each step builds upon the last, providing layers of corroborating evidence. Mass spectrometry defines the elemental formula, infrared spectroscopy identifies the key functional groups, and a comprehensive suite of NMR experiments maps the precise atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular architecture. This multi-technique approach ensures the highest level of scientific rigor and confidence in the assigned structure, a critical prerequisite for advancing a novel compound through the drug discovery and development pipeline.

References

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.

- Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online.

- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing.

- Mass Spectrometry in Pharmaceutical Analysis. Taylor & Francis Online.

- Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News.

- A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives. Benchchem.

- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.

- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.

- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer.

- Structural elucidation by NMR(1HNMR). Slideshare.

- NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer.

- This compound. ChemicalBook.

- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications.

- Absolute structure and absolute configuration. IUCr Journals.

- This compound. Amerigo Scientific.

- IR: carboxylic acids. University of Calgary.

- Spectroscopy of Carboxylic Acid Derivatives. Oregon State University.

- Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.

- Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Nanomegas.

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs.

- 5-Bromo-6-Hydroxy Nicotinic Acid. IndiaMART.

- 5-Bromonicotinic acid. PubChem.

- 5-Bromo-2-(cyclohexyloxy)nicotinic acid. Guidechem.

- Chemical structure of nicotinic acid derivatives and related compounds. ResearchGate.

- Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed.

- The structures of nicotinic acid and its derivatives. ResearchGate.

- 5-bromo-6-(cyclopropylmethoxy)nicotinic acid synthesis. ChemicalBook.

- Structure elucidation of Nicotine. e-PG Pathshala.

- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.

- 5-Bromo-6-hydroxynicotinic acid. Sigma-Aldrich.

- Process for preparing 5-bromonicotinic acid. Google Patents.

- Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library.

- Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research.

- 5-Bromo-6-hydroxynicotinic Acid 98.0+%, TCI America 1 g. Fisher Scientific.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmafocusamerica.com [pharmafocusamerica.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. longdom.org [longdom.org]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound | 1216394-54-5 [m.chemicalbook.com]

- 11. This compound - Amerigo Scientific [amerigoscientific.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 16. rockymountainlabs.com [rockymountainlabs.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jchps.com [jchps.com]

- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 20. azolifesciences.com [azolifesciences.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. researchgate.net [researchgate.net]

- 24. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 25. journals.iucr.org [journals.iucr.org]

The Mechanistic Landscape of 5-Bromo-6-(cyclohexyloxy)nicotinic Acid: A GPR109A Agonist Perspective

Foreword for the Modern Researcher

In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide delves into the mechanistic underpinnings of 5-Bromo-6-(cyclohexyloxy)nicotinic acid, a compound of interest within the broader class of nicotinic acid derivatives. While direct experimental data on this specific molecule remains nascent in publicly accessible literature, its structural similarity to known pharmacological agents allows for a robust, deductive exploration of its likely mechanism of action. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a foundational understanding of the core biological pathways this compound is anticipated to modulate. Our approach is grounded in the established pharmacology of nicotinic acid and its derivatives, focusing on the G-protein coupled receptor 109A (GPR109A) as the principal biological target.

Introduction to this compound: A Structural Overview

This compound is a synthetic organic compound characterized by a pyridine carboxylic acid backbone, a bromine substituent at the 5-position, and a cyclohexyloxy group at the 6-position.

| Chemical Property | Value |

| CAS Number | 1216394-54-5[1] |

| Molecular Formula | C12H14BrNO3[1] |

| Molecular Weight | 300.15 g/mol [1] |

The nicotinic acid scaffold is a well-established pharmacophore, with the parent compound, niacin (Vitamin B3), being a long-standing therapeutic for dyslipidemia.[2][3][4] The derivatization of the nicotinic acid core, as seen in this compound, represents a strategic medicinal chemistry approach to modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing potency, selectivity, or reducing side effects compared to the parent compound.

The Primary Target: GPR109A (HCA2 Receptor)

The pharmacological effects of nicotinic acid and its derivatives are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[5][6] GPR109A is a member of the Gi/Go family of GPCRs and is expressed in various tissues, most notably in adipocytes and immune cells such as neutrophils, macrophages, and Langerhans cells.[5][]

The Canonical Gαi Signaling Pathway

Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5]

Figure 1: Canonical Gαi signaling pathway of GPR109A.

This reduction in cAMP has significant downstream consequences, particularly in adipocytes, where it leads to the inhibition of hormone-sensitive lipase, thereby reducing the hydrolysis of triglycerides and the subsequent release of free fatty acids (FFAs) into the circulation.[][8]

The Emerging Role of β-Arrestin Signaling

Recent research has illuminated an alternative signaling pathway for GPR109A that is independent of G-protein coupling but involves the recruitment of β-arrestins.[5] Upon agonist binding, β-arrestins can be recruited to the receptor, initiating a distinct set of downstream signals. This pathway is implicated in some of the pleiotropic effects of GPR109A agonists, including potential anti-inflammatory and antiviral responses.[5][9] For instance, β-arrestin recruitment can lead to the activation of the ERK/MAPK pathway.[9]

Figure 2: β-Arrestin mediated signaling downstream of GPR109A.

Anticipated Physiological Effects

Based on its presumed action as a GPR109A agonist, this compound is expected to elicit a range of physiological responses.

Lipid Metabolism

The primary and most well-characterized effect of GPR109A agonism is the modulation of lipid profiles.[2][4] By inhibiting lipolysis in adipose tissue, the influx of FFAs to the liver is reduced. This decrease in hepatic FFA availability leads to a reduction in the synthesis of triglycerides and, consequently, the production and secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[4][10] Furthermore, GPR109A agonists are known to increase levels of high-density lipoprotein (HDL), although the precise mechanism for this effect is still under investigation.[3][4]

Anti-inflammatory and Immunomodulatory Effects

GPR109A is expressed on various immune cells, and its activation has been shown to exert anti-inflammatory effects.[5][11] For example, GPR109A agonism can suppress the production of pro-inflammatory cytokines.[12] In the context of the colon, GPR109A activation by the bacterial fermentation product butyrate has been shown to be tumor-suppressive and to block NF-κB activation.[13][14]

Vasodilation (Flushing)

A notable side effect of nicotinic acid and some of its derivatives is cutaneous vasodilation, commonly known as flushing.[3][6] This is mediated by the activation of GPR109A on Langerhans cells in the skin, leading to the release of prostaglandins (primarily PGD2 and PGE2) that act on nearby blood vessels to cause dilation.[] The cyclohexyloxy substituent in this compound may influence the severity of this side effect.

Experimental Protocols for Mechanistic Validation

To empirically validate the presumed mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

-

Receptor Binding Assay:

-

Objective: To determine the binding affinity of the compound for GPR109A.

-

Methodology: A competitive radioligand binding assay using membranes from cells overexpressing human GPR109A and a known radiolabeled GPR109A ligand (e.g., [3H]-nicotinic acid).

-

Data Analysis: Calculation of the Ki (inhibitory constant) to quantify binding affinity.

-

-

cAMP Assay:

-

Objective: To assess the functional activity of the compound as a GPR109A agonist.

-

Methodology: A cell-based assay using a cell line stably expressing GPR109A (e.g., CHO-K1 cells). Cells are treated with the compound, and intracellular cAMP levels are measured using a commercially available ELISA or HTRF assay.

-

Data Analysis: Generation of a dose-response curve to determine the EC50 (half-maximal effective concentration).

-

-

β-Arrestin Recruitment Assay:

-

Objective: To determine if the compound induces β-arrestin recruitment to GPR109A.

-

Methodology: A cell-based assay utilizing a technology such as BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) with GPR109A and β-arrestin fusion proteins.

-

Data Analysis: Measurement of the signal change upon compound addition to determine the potency and efficacy of β-arrestin recruitment.

-

Figure 3: In vitro experimental workflow for mechanistic validation.

In Vivo Studies

-

Pharmacokinetic Profiling:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology: Administration of the compound to a suitable animal model (e.g., mice or rats) followed by serial blood sampling and analysis of compound concentration over time.

-

-

Pharmacodynamic Models:

-

Lipid Lowering Model: Administration of the compound to a dyslipidemic animal model (e.g., high-fat diet-fed mice or hamsters) and measurement of plasma lipid levels (triglycerides, LDL, HDL).

-

Flushing Model: Administration of the compound to mice and measurement of ear flushing as an indicator of vasodilation.

-

Conclusion and Future Directions

This compound, by virtue of its nicotinic acid core, is strongly predicted to function as a GPR109A agonist. Its mechanism of action is likely to involve the canonical Gαi-mediated inhibition of adenylyl cyclase and potentially β-arrestin-dependent signaling pathways. These pathways are anticipated to translate into effects on lipid metabolism, inflammation, and vasodilation. The proposed experimental workflows provide a clear path for the empirical validation of this hypothesis. Future research should focus on a detailed structure-activity relationship (SAR) analysis to understand how the bromo and cyclohexyloxy substituents influence potency, selectivity, and the potential for biased agonism at the GPR109A receptor. Such studies will be instrumental in determining the therapeutic potential of this and related compounds.

References

-

Drugs.com. (n.d.). Nicotinic acid derivatives. Retrieved from [Link]

- Jawad Mohsen, E. M., Salih, N. A., Wheed, A., Radhi, R., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 4(1), 52-60.

-

Pharmaoffer.com. (n.d.). Nicotinic acid derivatives. Retrieved from [Link]

- Graff, E. C., & Fang, K. M. (2016). GPR109A and Vascular Inflammation.

- Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.

- El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136.

- Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832.

- Ye, N., et al. (2021). Structures of GPR109A agonists presented herein with compound...

- Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- Cojocariu, R. O., et al. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants (Basel, Switzerland), 9(7), 633.

-

National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. Retrieved from [Link]

- Qin, J., et al. (2011). Discovery of a potent nicotinic Acid receptor agonist for the treatment of dyslipidemia. ACS medicinal chemistry letters, 2(2), 171–176.

- Kashyap, M. L., et al. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.

- Patel, M. N., et al. (2012). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharma Chemica, 4(2), 790-794.

- Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1461.

-

IndiaMART. (n.d.). 5-Bromo-6-Hydroxy Nicotinic Acid. Retrieved from [Link]

- Miller, O. N., et al. (1962). On the mechanism of action of nicotinic acid in lowering serum lipids. The American journal of clinical nutrition, 10, 285–296.

- Sauve, A. A. (2008). The chemistry of the vitamin B3 metabolome. Current opinion in chemical biology, 12(5), 517–525.

- Kumar, P., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific reports, 14(1), 13444.

- Fania, L., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International journal of molecular sciences, 26(3), 2475.

- Li, Y., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.

- Li, C., et al. (2023). Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. Journal of virology, 97(11), e0126923.

Sources

- 1. This compound | 1216394-54-5 [m.chemicalbook.com]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. Discovery of a potent nicotinic Acid receptor agonist for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 5-Bromo-6-(cyclohexyloxy)nicotinic acid: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-(cyclohexyloxy)nicotinic acid, a novel nicotinic acid derivative, presents a compelling opportunity for therapeutic intervention across a spectrum of diseases. This in-depth technical guide provides a comprehensive framework for identifying and validating its potential molecular targets. Drawing upon the extensive pharmacology of nicotinic acid and its analogs, we posit that the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), is the principal therapeutic target. This document will elucidate the critical role of GPR109A in various pathophysiological processes, including dyslipidemia, inflammation, neurodegeneration, and cancer, and will provide detailed, field-proven methodologies for target validation, compound characterization, and biomarker development.

Introduction: The Scientific Rationale

Nicotinic acid (niacin), a B-complex vitamin, has been a cornerstone in the management of dyslipidemia for over half a century.[1][2][3] Its therapeutic efficacy stems from its ability to modulate lipid profiles, most notably by reducing triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[2][3][4] The discovery of GPR109A as the high-affinity receptor for nicotinic acid revolutionized our understanding of its mechanism of action.[2][5][6]

This compound, as a structural analog of nicotinic acid, is hypothesized to exert its biological effects through the same receptor. The addition of the bromo and cyclohexyloxy moieties may modulate its potency, selectivity, and pharmacokinetic properties, offering a potential for improved therapeutic efficacy and a differentiated side-effect profile compared to niacin. This guide will therefore focus on GPR109A as the primary therapeutic target for this novel compound.

The Primary Target: G-Protein Coupled Receptor 109A (GPR109A)

GPR109A is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells, including macrophages and neutrophils.[7][8] Its activation by agonists like nicotinic acid initiates a cascade of intracellular signaling events that underpin its diverse physiological effects.

Mechanism of Action and Signaling Pathways

Upon agonist binding, GPR109A couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This fundamental mechanism has several downstream consequences:

-

Inhibition of Lipolysis: In adipocytes, the reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides into free fatty acids.[5][6] This is the primary mechanism behind the lipid-lowering effects of nicotinic acid.

-

Anti-inflammatory Effects: GPR109A activation has been shown to exert potent anti-inflammatory effects in various tissues.[1][9] This is mediated, in part, by the inhibition of pro-inflammatory cytokine production and the suppression of the NF-κB signaling pathway.[10][11]

-

Modulation of Immune Cell Function: GPR109A is expressed on various immune cells and its activation can influence their function, including apoptosis in neutrophils and modulation of macrophage activity.[7][8]

The signaling pathways downstream of GPR109A activation are complex and can be cell-type specific. The following diagram illustrates the canonical Gi-mediated pathway.

Figure 1: GPR109A Signaling Pathway.

Therapeutic Relevance in Disease

The multifaceted roles of GPR109A position it as a promising therapeutic target for a range of diseases:

-

Dyslipidemia and Cardiovascular Disease: By inhibiting lipolysis, GPR109A agonists can effectively lower circulating free fatty acids, leading to reduced hepatic triglyceride synthesis and VLDL production.[3] This contributes to a more favorable lipid profile and a reduced risk of atherosclerosis.[1][2]

-

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of GPR109A activation are being explored for conditions such as inflammatory bowel disease, psoriasis, and multiple sclerosis.[1][9] The endogenous ligand for GPR109A, butyrate, a short-chain fatty acid produced by gut microbiota, plays a crucial role in maintaining gut homeostasis and suppressing inflammation.[11][12]

-

Neurodegenerative Diseases: Emerging evidence suggests a role for GPR109A in neuroinflammation, a key pathological feature of diseases like Alzheimer's and Parkinson's disease.[8][9] GPR109A agonists may offer a neuroprotective effect by dampening microglial activation and the production of pro-inflammatory mediators in the central nervous system.[8]

-

Cancer: The role of GPR109A in cancer is complex and appears to be context-dependent. In some cancers, such as colon cancer, GPR109A acts as a tumor suppressor, and its activation by butyrate can induce apoptosis in cancer cells.[7][11][13] However, in other cancer types, its role is less clear and requires further investigation.

Target Validation and Compound Characterization Workflow

A rigorous and systematic approach is essential to validate GPR109A as the target of this compound and to characterize its pharmacological profile. The following workflow outlines the key experimental stages.

Figure 2: Target Validation and Compound Characterization Workflow.

Phase 1: In Vitro Target Engagement and Potency

Objective: To confirm direct binding of this compound to GPR109A and to determine its potency and efficacy.

3.1.1. Radioligand Binding Assay

-

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]-nicotinic acid) from GPR109A expressed in cell membranes.

-

Protocol:

-

Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Incubate the membranes with a fixed concentration of [³H]-nicotinic acid and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Determine the inhibitor constant (Ki) by non-linear regression analysis of the competition curve.

-

3.1.2. [³⁵S]GTPγS Binding Assay

-

Principle: This functional assay measures the activation of Gi proteins upon agonist binding to GPR109A. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits is quantified.

-

Protocol:

-

Incubate GPR109A-expressing cell membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

After incubation, capture Gα subunits on a filter plate.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect) from the dose-response curve.

-

3.1.3. cAMP Accumulation Assay

-

Principle: This assay directly measures the functional consequence of Gi activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

-

Protocol:

-

Culture GPR109A-expressing cells in a suitable plate format.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate adenylyl cyclase with forskolin.

-

Treat the cells with varying concentrations of this compound.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Determine the IC₅₀ (half-maximal inhibitory concentration) from the dose-response curve.

-

Phase 2: Cellular Functional Assays

Objective: To evaluate the functional effects of this compound in relevant cell-based models.

3.2.1. Lipolysis Assay in Adipocytes

-

Principle: Measures the inhibition of lipolysis in primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).

-

Protocol:

-

Differentiate pre-adipocytes into mature adipocytes.

-

Stimulate lipolysis with isoproterenol or another β-adrenergic agonist.

-

Treat the cells with varying concentrations of this compound.

-

Measure the release of glycerol or free fatty acids into the culture medium using a colorimetric or fluorometric assay.

-

3.2.2. Cytokine Release Assay in Immune Cells

-

Principle: Measures the modulation of pro-inflammatory cytokine release from immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

-

Protocol:

-

Culture the immune cells and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

-

Co-treat the cells with varying concentrations of this compound.

-

After an appropriate incubation period, collect the cell supernatant.

-

Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.

-

Phase 3: Target Specificity and Off-Target Profiling

Objective: To confirm that the observed effects are mediated by GPR109A and to assess the compound's selectivity.

3.3.1. GPR109A Knockout/Knockdown Cell Lines

-

Principle: The use of CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of GPR109A in the cellular models described above will demonstrate target-dependent activity.

-

Protocol:

-

Generate a stable GPR109A knockout cell line or transiently transfect cells with GPR109A-targeting siRNA.

-

Confirm the loss of GPR109A expression by qPCR or Western blotting.

-

Perform the functional assays (e.g., cAMP, lipolysis, cytokine release) with this compound in both the wild-type and GPR109A-deficient cells.

-

A loss of response in the knockout/knockdown cells confirms on-target activity.

-

3.3.2. Receptor Selectivity Panel

-

Principle: To assess the selectivity of this compound, it should be screened against a panel of other G-protein coupled receptors, particularly those with related endogenous ligands or sequence homology.

-

Protocol:

-

Utilize a commercial service or an in-house platform to screen the compound against a broad panel of GPCRs, ion channels, and enzymes at a fixed concentration.

-

Follow up any significant hits with full dose-response curves to determine potency at off-target receptors.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of potency and efficacy across different assays.

Table 1: Pharmacological Profile of this compound

| Assay | Cell Line/System | Parameter | Value |

| In Vitro Target Engagement | |||

| Radioligand Binding | HEK293-hGPR109A membranes | Kᵢ (nM) | TBD |

| [³⁵S]GTPγS Binding | HEK293-hGPR109A membranes | EC₅₀ (nM) | TBD |

| cAMP Accumulation | CHO-hGPR109A cells | IC₅₀ (nM) | TBD |

| Cellular Functional Assays | |||

| Lipolysis Inhibition | 3T3-L1 Adipocytes | IC₅₀ (nM) | TBD |

| TNF-α Release Inhibition | LPS-stimulated THP-1 cells | IC₅₀ (nM) | TBD |

| Target Specificity | |||

| cAMP Accumulation | CHO-hGPR109A KO cells | IC₅₀ (nM) | >10,000 |

TBD: To be determined

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the preclinical evaluation of this compound, with a primary focus on its interaction with the GPR109A receptor. The successful completion of the outlined workflow will provide a robust data package to support its progression into in vivo efficacy studies and further clinical development. Future research should focus on elucidating the in vivo pharmacokinetic and pharmacodynamic relationships, as well as exploring the therapeutic potential of this novel compound in relevant animal models of human disease. The development of specific biomarkers to monitor target engagement and downstream pharmacological effects in clinical trials will also be a critical next step.

References

- Vertex AI Search. GPR109A (Niacin Receptor)

- PubMed Central.

- PubMed.

- PubMed Central.

- PubMed.

- AACR Journals. The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival | Cancer Research.

- Directive Publications.

- PubMed Central.

- PubMed. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.

- IOVS.

- Pharmaoffer.com. Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers.

- Drugs.com.

- PubMed Central. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon.

- MedchemExpress.com. GPR109A | Agonists.

- Ijmra. Role of GPR109A Receptor in the Efficacy of Nicotinic Acid.

- ResearchGate. GPR109a agonists. Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a | Request PDF.

- PubMed Central.

- PubMed Central.

- BOC Sciences.